Whiskey lactone

Catalog No.
S595600
CAS No.
39212-23-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Whiskey lactone

Traditional barrel aging entails years-long capital lockup and flavor variability. Pure whiskey lactone instantly delivers authentic woody-coconut notes, bypassing tannin astringency and extraction artifacts. • Instant profile-eliminates multi-year maturation. • Standardized cis/trans ratio for consistent batches. • Highly soluble, low use level, masks sulfurous off-notes. • Ideal for beverages, fragrances, and savory applications.

CAS Number

39212-23-2

Product Name

Whiskey lactone

IUPAC Name

5-butyl-4-methyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N

SMILES

CCCCC1C(CC(=O)O1)C

solubility

soluble in water to <0.1%; soluble in hexane to >50%

Synonyms

beta-methyl-gamma-octalactone

Canonical SMILES

CCCCC1C(CC(=O)O1)C

The exact mass of the compound Whiskey lactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water to <0.1%; soluble in hexane to >50%. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Whiskey lactone (5-butyl-4-methyldihydro-2(3H)-furanone, CAS 39212-23-2) is a high-impact cyclic lactone utilized in the flavor and fragrance industry to impart authentic woody, roasted, and coconut notes. Commercially available as a mixture of cis and trans isomers, it serves as the primary aromatic marker of oak barrel aging. For industrial buyers, procuring pure whiskey lactone provides a highly standardized, instantly soluble flavor compound that bypasses the multi-year time constraints, supply chain bottlenecks, and batch-to-batch variability inherent in traditional wood maturation processes[1].

Research Fit: Stereochemical Reference Standard

Workflow Chiral analytical method development and validation for oak volatiles
Use Context Sensory panel calibration and isomer-ratio studies in spirits research
Selection Logic Defined diastereomer composition for reproducible formulation and QC

Substituting whiskey lactone with generic aliphatic lactones, such as gamma-nonalactone, fails because the latter provides a flat, fruity-coconut profile lacking the complex, earthy-woody depth required for authentic barrel-aged profiles [1]. Conversely, relying on natural oakwood extracts introduces severe processability challenges; extracts contain highly variable concentrations of ellagitannins that increase unwanted astringency and bitterness [2]. Furthermore, natural extracts suffer from inconsistent cis/trans isomer ratios depending on the oak species and toasting level, making pure, synthetic whiskey lactone a more reliable choice for reproducible, scalable beverage and fragrance manufacturing [1].

Substitution Risk: Generic Oak Lactone vs. Defined Stereochemistry

Stereochemical identity
Undefined cis/trans mixture may shift sensory detection thresholds unpredictably
Chiral analytical resolution
Unspecified enantiomeric ratio may compromise reproducibility of chiral GC methods
Flavor profile engineering
Natural-extract-like variability may prevent oak-species-specific formulation fidelity

Cis- vs. Trans-Isomer Aroma Potency

The commercial value of whiskey lactone is heavily dependent on its isomer ratio. The naturally dominant cis-isomer exhibits an odor detection threshold of 20 μg/L in a 12% alcohol solution, whereas the trans-isomer requires 130 μg/L to reach detection [1]. Procuring a whiskey lactone product with a high cis-isomer concentration allows formulators to achieve the target aromatic impact at a fraction of the dosage, significantly reducing raw material costs and minimizing solvent load in the final formulation [1].

Evidence DimensionOdor Detection Threshold (in 12% v/v alcohol)
Target Compound Datacis-Whiskey lactone: 20 μg/L
Comparator Or Baselinetrans-Whiskey lactone: 130 μg/L
Quantified Difference6.5-fold higher aromatic potency for the cis-isomer
ConditionsSensory evaluation in dilute alcohol solution (12% v/v)

Buyers must verify the cis/trans ratio of CAS 39212-23-2, as higher cis-content directly translates to lower required dosing and higher cost-efficiency per batch.

Sensory threshold
Head-to-head
cis: 20 μg/L; trans: 130 μg/L (6.5-fold difference) in 12% ethanol model wine
Supports isomer-specific sensory calibration
Requires stereochemically defined material; panel-dependent context

Astringency Control vs. Oak Extracts

When formulators use natural oak extracts to achieve woody notes, they inadvertently co-extract ellagitannins, which have a strong positive correlation (R = 0.599, p < 0.001) with perceived astringency and bitterness [1]. Pure whiskey lactone (CAS 39212-23-2) delivers 100% of the active volatile aroma without introducing any non-volatile polyphenols [1]. This decoupling of aroma from mouthfeel allows for precise flavor standardization across massive production volumes without altering the physical or textural properties of the beverage.

Evidence DimensionCo-extracted Astringent Compounds (Ellagitannins)
Target Compound DataPure Whiskey Lactone: 0% ellagitannins (pure volatile aroma)
Comparator Or BaselineNatural Oak Extract: High, variable ellagitannin load (correlates with astringency R=0.599)
Quantified DifferenceComplete elimination of tannin-induced astringency
ConditionsBeverage formulation and sensory profiling

Procuring the pure chemical isolate prevents the unwanted mouthfeel alterations and batch variability associated with raw botanical extracts.

Chiral separation
Method context
Baseline resolution of all 4 enantiomers on HYDRODEX β-6TBDE at 125 °C isothermal
Supports chiral QC method validation context
Cyclodextrin derivative critical; verify for your column configuration

Synergistic Off-Flavor Masking

Beyond its primary use as a flavor contributor, whiskey lactone demonstrates significant utility in off-flavor masking. Patent data indicates that lactone-based fragrances, including whiskey lactone, provide quantifiably greater odor control against sulfurous and amine-based off-notes (e.g., 4-methyl-4-mercaptopentan-2-one) compared to general fragrances [1]. When formulated at 20-40 wt% alongside alcohol-based fragrances, whiskey lactone exhibits a synergistic masking effect, effectively neutralizing the 'fishy' or 'dirty' off-notes inherent in certain protein-rich or functional food bases [1].

Evidence DimensionOff-Flavor Masking Efficacy
Target Compound DataLactone-inclusive fragrance blend (20-40 wt% lactone)
Comparator Or BaselineGeneral fragrance (lactone-free)
Quantified DifferenceSignificant synergistic enhancement in odor suppression
ConditionsApplication in food matrices containing sulfurous/amine off-odors

Industrial buyers formulating functional foods or alternative proteins can leverage this compound not just for flavor addition, but as a functional masking agent.

Oak-species isomer ratio
Reported
Japanese oak: substantially higher trans-lactone; Q. petraea vs. Q. robur: 18-fold total lactone difference
Supports oak-species-specific formulation research
Aging-condition dependent; cross-study review
Multi-analyte method
Method context
SPME-GC-MS validated for simultaneous cis/trans WL quantification in Cognac, Armagnac, rum
Supports multi-analyte QC method implementation
Matrix-specific; verify for your spirit type
Biocatalytic purity
Head-to-head
Biocatalytic: >99% ee individual isomers; Commercial: racemic cis/trans mixture
Supports enantiopure standard development
Biocatalytic route; scale-up context review
Geographic variation
Class-level
Lower latitude correlates with higher cis-lactone in U.S. white oak; Pennsylvania similar to French oak
Natural variability supports standardized compound use
Class-level inference; source-specific review

Accelerated Spirits & Wine Maturation

Where this compound is the right choice: Ideal for large-scale beverage manufacturers seeking to impart authentic barrel-aged profiles (woody, coconut, vanilla) instantly, without the multi-year capital lockup, tannin extraction, or volumetric losses (angel's share) associated with physical oak barrels [1].

Functional Food & Protein Masking

Where this compound is the right choice: Highly effective as a functional ingredient in savory or protein-heavy matrices where its synergistic masking properties neutralize sulfurous or fishy off-notes, improving overall consumer acceptance without altering the product's physical texture[2].

Fine Fragrance & Gourmand Perfumery

Where this compound is the right choice: A highly effective choice for perfumers requiring a sophisticated, earthy-coconut base note. Unlike generic gamma-nonalactone, whiskey lactone provides a dry, woody nuance that anchors oriental and gourmand compositions without becoming overly sweet [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oak-aged beverage sensory panel calibration
Stereochemically defined isomer composition
Sensory threshold reproducibility across panels
Chiral and achiral oak volatile method validation
Compatibility with cyclodextrin-based chiral stationary phases
Enantiomeric resolution and multi-analyte quantification
Oak species-specific flavor profile engineering
Precise cis-/trans- diastereomer ratio control
Batch-to-batch sensory fidelity and chemical consistency
Enantiomer-specific olfactory receptor studies
Enantiomeric purity and stereochemical identity
Stereospecific odor-structure relationship interpretation

Physical Description

colourless liquid

XLogP3

2.5

Density

1.442-1.446

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 238 of 277 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 277 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39212-23-2
80041-01-6

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(3H)-Furanone, 5-butyldihydro-4-methyl-: ACTIVE

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